molecular formula C27H29FN2O3S B11344113 N,N-dibenzyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N,N-dibenzyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344113
M. Wt: 480.6 g/mol
InChI Key: ZOEPIPHBZYSMCK-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
  • N,N-Dibenzyl-1-(4-fluorophenyl)-4-piperidinecarboxamide

Uniqueness

N,N-DIBENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C27H29FN2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N,N-dibenzyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H29FN2O3S/c28-26-13-11-24(12-14-26)21-34(32,33)30-17-15-25(16-18-30)27(31)29(19-22-7-3-1-4-8-22)20-23-9-5-2-6-10-23/h1-14,25H,15-21H2

InChI Key

ZOEPIPHBZYSMCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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